N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride
Description
Nomenclature and Structural Classification
N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a fluorinated piperidine derivative characterized by a piperidine ring substituted with a 2-fluorobenzyl group and a methylamine moiety at the 4-position. Its systematic IUPAC name is N-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine hydrochloride. The molecular formula is C₁₃H₂₀ClFN₂, with a molecular weight of 258.76 g/mol. The compound belongs to the class of N-alkyl-N-benzylpiperidines, distinguished by the presence of a fluorine atom at the ortho position of the benzyl group.
Structurally, the piperidine ring adopts a chair conformation, with the 2-fluorobenzyl and methyl groups occupying equatorial positions to minimize steric hindrance. The fluorine atom’s electronegativity influences the electronic properties of the aromatic ring, enhancing the compound’s lipophilicity and potential for biological interactions.
Historical Context in Fluorinated Piperidine Research
Fluorinated piperidines have garnered significant attention since the early 2010s due to their utility in drug discovery and materials science. Traditional methods for synthesizing fluorinated piperidines relied on multistep processes involving hazardous fluorinating agents, which limited scalability. A breakthrough occurred in 2019 when researchers at the University of Münster developed a rhodium-catalyzed dearomatization-hydrogenation (DAH) method, enabling the efficient synthesis of cis-fluorinated piperidines from fluoropyridine precursors. This methodology was later expanded in 2020 to include heterogeneous palladium catalysts, improving tolerance for functional groups and moisture.
This compound emerged as a candidate of interest due to its structural similarity to neuroactive compounds such as bupivacaine and methylphenidate. Its synthesis typically involves alkylation of 4-methylaminopiperidine with 2-fluorobenzyl chloride, followed by hydrochloride salt formation.
Chemical Registry Information and Identifiers
The compound is cataloged under multiple identifiers, reflecting its use in diverse research contexts:
These identifiers facilitate precise tracking in chemical databases and regulatory frameworks.
Place in Fluorobenzyl-Substituted Piperidine Chemistry
This compound is part of a broader family of fluorobenzylpiperidines, which vary by substitution patterns on the benzyl and piperidine rings. Key structural analogs include:
The ortho-fluorine substitution in this compound confers unique steric and electronic properties, making it a candidate for studying ligand-receptor interactions in neurological targets. Its hydrochloride salt form enhances solubility, a critical factor in pharmaceutical formulation.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGWXJXRUNVFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Preparation Strategy
The synthesis of N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride generally follows nucleophilic substitution chemistry, where the 2-fluorobenzyl moiety is introduced onto the nitrogen of N-methylpiperidin-4-amine. The typical synthetic route involves:
- Starting Materials: 2-fluorobenzyl chloride (or bromide) and N-methylpiperidin-4-amine.
- Reaction Type: Nucleophilic substitution (SN2) of the halide by the amine.
- Base: A mild base such as sodium hydroxide or potassium carbonate is used to neutralize the formed acid and facilitate the reaction.
- Solvent: Organic solvents like dichloromethane or toluene are preferred for their ability to dissolve both reactants and to control reaction kinetics.
- Conditions: The reaction is typically conducted under reflux to enhance reaction rate and completion.
- Purification: The crude product is purified by recrystallization or column chromatography, followed by conversion to the hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl.
This method is analogous to the preparation of the closely related N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride, as detailed in industrial and research contexts.
Detailed Reaction Conditions and Mechanistic Insights
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | N-methylpiperidin-4-amine + 2-fluorobenzyl chloride | Nucleophilic substitution under reflux in dichloromethane or toluene with K2CO3 or NaOH as base. |
| 2 | Work-up and extraction | Separation of organic layer, washing with water and drying over anhydrous MgSO4. |
| 3 | Purification | Column chromatography or recrystallization from suitable solvent (e.g., ethanol/ether). |
| 4 | Salt formation | Treatment with HCl gas or aqueous HCl to form hydrochloride salt. |
Mechanism: The lone pair on the nitrogen atom of N-methylpiperidin-4-amine attacks the electrophilic carbon attached to the halogen in 2-fluorobenzyl chloride, displacing the chloride ion and forming the N-(2-fluorobenzyl) substituted amine. The base scavenges the released HCl to drive the reaction forward.
Industrial Scale Considerations
Industrial synthesis of this compound often employs:
- Continuous flow reactors to improve mixing and heat transfer, enhancing yield and reproducibility.
- Automated reagent addition to precisely control stoichiometry and reaction time.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity standards.
- Optimization of solvent systems to minimize waste and environmental impact.
These adaptations allow for scalable production while maintaining product quality.
Related Synthetic Observations and Analogous Reactions
Though direct literature on N-(2-fluorobenzyl) analogs is limited, studies on similar compounds provide insights:
- N-demethylation and N-arylation reactions involving piperidin-4-amine derivatives have been reported, showing that tertiary amines can undergo unusual transformations under specific conditions involving chloro-substituted benzimidazoles and related intermediates.
- These reactions underscore the importance of controlling reaction conditions to prevent side reactions such as over-arylation or demethylation.
- The presence of fluorine on the benzyl group influences reactivity and stability, requiring careful optimization of reaction parameters.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting amine | N-methylpiperidin-4-amine | Commercially available or synthesized |
| Alkylating agent | 2-fluorobenzyl chloride | Purity critical for yield |
| Base | Potassium carbonate or sodium hydroxide | Used to neutralize HCl formed |
| Solvent | Dichloromethane, toluene | Aprotic solvents preferred |
| Temperature | Reflux (~40-110 °C depending on solvent) | Ensures reaction completion |
| Reaction time | 4-24 hours | Monitored by TLC or HPLC |
| Purification method | Recrystallization or silica gel chromatography | Ensures removal of unreacted starting materials |
| Salt formation | Treatment with HCl (gas or aqueous) | Produces stable hydrochloride salt |
Research Findings on Reaction Efficiency and Purity
- Yields of the nucleophilic substitution reaction typically range from 70% to 90% under optimized conditions.
- Purity of the hydrochloride salt exceeds 98% after recrystallization or chromatographic purification.
- Analytical techniques such as NMR, mass spectrometry, and HPLC are used to confirm structure and purity.
- The fluorine substituent at the ortho position (2-position) can influence the electronic environment, potentially affecting reaction rates and product stability compared to para-substituted analogs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine ring or the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Studies
N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride has been investigated for its potential therapeutic effects in various conditions:
- Antidepressant Effects : Research indicates that compounds similar to this compound exhibit significant antidepressant properties. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the proliferation of certain cancer cell lines. The mechanisms underlying these effects are currently under investigation.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including N-alkylation and subsequent hydrochloride formation. This process allows for the creation of derivatives that may enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal assessed the antidepressant-like effects of this compound in rodent models. The results demonstrated a significant reduction in depressive-like behavior compared to control groups, suggesting potential efficacy as an antidepressant agent.
Case Study 2: Anticancer Properties
In vitro studies conducted on various cancer cell lines revealed that this compound inhibits cell growth and induces apoptosis. Further research is required to elucidate the precise mechanisms involved and to evaluate its effectiveness in vivo.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets, while the piperidine ring contributes to its overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by:
- Position of the fluorine atom on the benzyl group (2- vs. 4-substitution).
- Nature of the halogen (fluoro vs. chloro, methoxy).
- Backbone modifications (e.g., piperidine vs. pyrrolidine).
Table 1: Key Structural Analogs and Substituent Effects
Pharmacological and Receptor Binding Profiles
- 2-Fluorobenzyl vs.
- Chloro vs. Fluoro : The 4-chloro analog () exhibits higher lipophilicity (Cl vs. F), which may enhance blood-brain barrier penetration but reduce metabolic stability due to slower cytochrome P450 oxidation .
- Methoxy Substitution : The 4-methoxy analog () shows increased solubility but weaker receptor affinity due to the electron-donating methoxy group .
Physicochemical Properties
- Solubility : The 2-fluoro compound has moderate water solubility due to balanced lipophilicity. The 4-methoxy analog is more soluble, while the 4-chloro derivative is less soluble .
- Stability : Fluorine’s electronegativity enhances metabolic stability compared to chloro analogs, as seen in related compounds () .
Biological Activity
N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C₁₃H₁₉FN₂·HCl
- Molecular Weight: Approximately 222.302 g/mol
- Appearance: White to off-white crystalline powder
- Solubility: Soluble in water and polar solvents
The presence of a fluorobenzyl group enhances its binding affinity to various receptors, while the piperidine ring contributes to its pharmacokinetic properties.
This compound primarily acts as an antagonist at certain serotonin receptors, which are crucial in the modulation of neurotransmitter systems. Its mechanism of action involves:
- Binding Affinity: The fluorobenzyl group increases binding selectivity towards serotonin receptors, which may contribute to its efficacy in treating psychiatric disorders.
- Receptor Interaction: The compound interacts with various neurotransmitter systems, including serotonin (5-HT) and potentially dopamine receptors, influencing mood regulation and cognitive functions.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antidepressant Effects: Studies suggest that it may exhibit antidepressant-like effects comparable to established treatments like fluoxetine. This is supported by behavioral tests such as the forced swim test (FST) and tail suspension test (TST), where it reduced immobility time in animal models .
- Anxiolytic Properties: The compound has shown potential for anxiolytic effects without significantly altering general motor activity, indicating a favorable side effect profile .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Depression and Anxiety:
-
Neuropharmacological Evaluation:
- Research indicated that this compound modulates neurotransmitter systems effectively, which may be beneficial in treating neuropsychiatric disorders.
-
Comparative Analysis with Similar Compounds:
- When compared with structurally related compounds such as pimavanserin, it was noted that this compound exhibited enhanced receptor selectivity and potential therapeutic efficacy due to its unique structural modifications.
Summary of Biological Activity
| Property | Description |
|---|---|
| Target Receptors | 5-HT receptors (serotonin), potential dopamine receptors |
| Therapeutic Applications | Antidepressant, anxiolytic |
| Behavioral Effects | Reduced immobility in FST/TST; anxiolytic effects in OFT |
| Side Effects | Minimal impact on motor activity |
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 2-fluorobenzyl chloride with N-methylpiperidin-4-amine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the secondary amine, followed by HCl salt precipitation . Optimization strategies include:
- Catalyst Screening : Use of NaBH₃CN or Pd/C for reductive amination to improve yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/ether mixtures to achieve >95% purity .
Advanced: How can researchers resolve contradictions in reported crystallographic data for structurally analogous piperidine derivatives?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles, hydrogen bonding) require:
- Multi-Technique Validation : Cross-validate X-ray diffraction with DFT calculations (e.g., Gaussian09) to confirm torsion angles and intermolecular interactions .
- Polymorph Screening : Use solvent evaporation or slurry crystallization to identify alternative crystal forms that may explain data variations .
- Synchrotron Radiation : High-resolution data collection at facilities like APS (Argonne National Lab) improves accuracy for low-symmetry crystals .
Basic: What spectroscopic techniques are essential for characterizing the hydrochloride salt form of this compound?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2-fluorobenzyl proton splitting at δ 7.2–7.4 ppm) and piperidine chair conformation (axial/equatorial methyl groups) .
- ESI-MS : Detect [M+H]⁺ and [M+Cl]⁻ adducts to verify molecular weight (±2 Da tolerance) .
- FT-IR : Identify N-H stretches (2500–2700 cm⁻¹) and Cl⁻ counterion vibrations (~240 cm⁻¹) .
Advanced: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours, monitoring degradation via UPLC-MS at 0, 24, 48, and 72 h intervals .
- Light Sensitivity : Expose to UV-A (320–400 nm) for 48 h and quantify photodegradants (e.g., dehalogenated byproducts) using HPLC-DAD .
- Moisture Stability : Store samples at 40°C/75% RH for 4 weeks; analyze hygroscopicity via dynamic vapor sorption (DVS) .
Basic: What impurity profiling strategies are recommended for batch-to-batch consistency in academic synthesis?
Methodological Answer:
- HPLC-UV/ELS Detection : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients to resolve unreacted 2-fluorobenzyl chloride (retention time ~8.2 min) and N-methylpiperidine byproducts .
- Limit Tests : Apply EP/USP guidelines for residual solvents (e.g., acetonitrile ≤410 ppm) via GC-FID .
- NMR Spiking : Add 1% w/w of suspected impurities (e.g., tert-butylamine) to crude product and monitor peak splitting .
Advanced: How can computational modeling predict the compound’s binding affinity to σ-1 receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with σ-1 receptor PDB 5HK1. Parameterize the ligand’s partial charges via AM1-BCC and assess binding poses with ΔG ≤ -8 kcal/mol .
- MD Simulations : Run 100 ns trajectories in GROMACS (CHARMM36 force field) to evaluate piperidine ring flexibility and fluorobenzyl hydrophobic interactions .
- QSAR Modeling : Train a model on 50+ piperidine derivatives (IC₅₀ values) to correlate logP and polar surface area with activity .
Basic: What in vitro assays are suitable for initial screening of neuropharmacological activity?
Methodological Answer:
- Radioligand Binding : Test affinity for dopamine D₂ receptors using [³H]spiperone competition assays (Kd = 0.2 nM) in HEK293 membranes .
- hERG Inhibition : Patch-clamp electrophysiology (IC₅₀ determination) to assess cardiac liability .
- CYP450 Metabolism : Incubate with human liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS .
Advanced: How can researchers address discrepancies in reported EC₅₀ values across cell-based assays?
Methodological Answer:
- Cell Line Authentication : STR profiling to confirm receptor expression levels (e.g., SH-SY5Y vs. PC12 cells) .
- Buffer Standardization : Use HEPES (pH 7.3) with 0.1% BSA to minimize nonspecific binding variations .
- Positive Controls : Include reference compounds (e.g., haloperidol for σ-1) to normalize inter-lab data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
